An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Bromoacetyl)pyridine hydrobromide. This versatile reagent is a cornerstone in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document consolidates its physical and chemical data, details a standard synthesis protocol, and outlines its application in the synthesis of imidazole derivatives. Safety and handling precautions are also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
4-(Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline solid.[1][2] It is an essential building block in organic synthesis, primarily utilized as an alkylating agent for various nucleophiles. Its bifunctional nature, possessing both a reactive bromoacetyl group and a pyridine ring, makes it a valuable precursor for a wide range of nitrogen-containing heterocyclic compounds.
Table 1: Chemical Identifiers and Physical Properties of 4-(Bromoacetyl)pyridine hydrobromide
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide | [3] |
| CAS Number | 5349-17-7 | [3] |
| Molecular Formula | C₇H₇Br₂NO | [3] |
| Molecular Weight | 280.94 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Melting Point | 194-195 °C | [1] |
| Boiling Point | 268.3 °C at 760 mmHg | [1] |
| Density | 1.57 g/cm³ | [1] |
| Solubility | Soluble in water. | [4][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carbonyl and bromide. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), likely as two distinct multiplets due to their different chemical environments. The methylene protons (-CH₂Br) would exhibit a singlet in the region of δ 4.0-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ 190-200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the methylene carbon attached to the bromine (δ 30-40 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-(Bromoacetyl)pyridine hydrobromide would be characterized by several key absorption bands:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
Bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the pyridine ring.
-
Absorptions between 1400 and 1600 cm⁻¹ are expected for the C=C and C=N stretching vibrations within the pyridine ring.
-
A C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Synthesis of 4-(Bromoacetyl)pyridine hydrobromide
4-(Bromoacetyl)pyridine hydrobromide is typically synthesized via the bromination of 4-acetylpyridine.[1][2] A common method involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis from 4-Acetylpyridine
This protocol is based on a general procedure found in the literature.[2][4]
Materials:
-
4-Acetylpyridine
-
N-bromosuccinimide (NBS)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 4-acetylpyridine in ethyl acetate with stirring at a temperature of 20-30 °C.
-
Add N-bromosuccinimide (NBS) to the solution in portions.
-
Slowly heat the reaction mixture to 65-75 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.
-
Upon completion, cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.
-
Collect the crystals by filtration.
-
Wash the collected solid with deionized water.
-
Dry the product to obtain 4-(bromoacetyl)pyridine hydrobromide as a white solid.
Caption: Workflow for the synthesis of 4-(Bromoacetyl)pyridine hydrobromide.
Reactivity and Applications in Synthesis
The primary utility of 4-(bromoacetyl)pyridine hydrobromide lies in its ability to act as an electrophile in nucleophilic substitution reactions.[1] The bromoacetyl moiety is highly reactive towards a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is harnessed in the synthesis of various heterocyclic compounds.
Synthesis of Imidazole Derivatives
A significant application of 4-(bromoacetyl)pyridine hydrobromide is in the Hantzsch imidazole synthesis or similar condensation reactions to form substituted imidazoles. These scaffolds are prevalent in many biologically active molecules. For instance, it can be used to prepare 2-phenyl-4-(4-pyridyl)imidazole.[4]
Representative Experimental Protocol: Synthesis of a 4-(Pyridin-4-yl)imidazole Derivative
The following is a general, representative protocol for the synthesis of an imidazole derivative, based on common organic synthesis methodologies.
Materials:
-
4-(Bromoacetyl)pyridine hydrobromide
-
An amidine or a suitable nitrogen-containing precursor (e.g., benzamidine for a 2-phenyl substituted imidazole)
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Dissolve the amidine precursor in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Add a solution of 4-(bromoacetyl)pyridine hydrobromide in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired imidazole derivative.
Caption: General logical relationship for the synthesis of a 4-(pyridin-4-yl)imidazole derivative.
Safety and Handling
4-(Bromoacetyl)pyridine hydrobromide is a hazardous substance and should be handled with appropriate safety precautions.
Precautionary Statements: [5]
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a chemical fume hood using appropriate personal protective equipment (PPE).
Conclusion
4-(Bromoacetyl)pyridine hydrobromide is a pivotal reagent for the synthesis of complex nitrogen-containing molecules, particularly those with a pyridine and imidazole core. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for its effective and safe utilization in a research and development setting.
